6-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Overview
Description
6-({[3-(Aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a synthetic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthetic Routes: : The synthesis of 6-({[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid typically involves multiple steps starting from benzyl-substituted thiophene and cyclohexene derivatives. A common approach includes amide bond formation, cyclization, and subsequent functional group modifications.
Reaction Conditions: : Reaction conditions usually include temperatures ranging from 0°C to 120°C, and solvents such as dichloromethane or tetrahydrofuran. Catalysts like N,N’-dicyclohexylcarbodiimide (DCC) and reagents such as triethylamine (TEA) are often employed.
Scale-Up Synthesis: : Industrially, the synthesis may be scaled up using continuous flow reactors for better control over reaction parameters. High-pressure liquid chromatography (HPLC) and crystallization techniques are used for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Undergoes oxidation reactions to form sulfoxides and sulfones.
Reduction: : Can be reduced to yield simpler thiophene derivatives.
Substitution: : Reacts with nucleophiles and electrophiles leading to substituted derivatives.
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Conditions may include the use of strong acids or bases depending on the specific substitution reaction.
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Formation of amine and alcohol derivatives.
Substitution: : Various functionalized cyclohexene derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Explored for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: : Investigated for its possible anti-inflammatory and anticancer properties.
Industry: : Used in the development of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through various molecular interactions:
Molecular Targets: : Enzymes and receptors involved in metabolic pathways.
Pathways: : Influences signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Unique Aspects:
Structural Uniqueness: : The combination of a thienyl ring with cyclohexene and benzyl moieties.
Reactivity: : Different functional groups provide multiple sites for chemical modifications.
6-({[3-(Aminocarbonyl)-2-thienyl]amino}carbonyl)-cyclohexene-1-carboxylic acid
5-Benzyl-2-thienyl derivatives
Cyclohexene-1-carboxylic acid analogs
Properties
IUPAC Name |
6-[(5-benzyl-3-carbamoylthiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c21-17(23)16-11-13(10-12-6-2-1-3-7-12)27-19(16)22-18(24)14-8-4-5-9-15(14)20(25)26/h1-7,11,14-15H,8-10H2,(H2,21,23)(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQCKDJRVXFCPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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